molecular formula C6H4N2OS B8593794 n-(2-Thiophenecarbonyl)cyanamide

n-(2-Thiophenecarbonyl)cyanamide

Cat. No.: B8593794
M. Wt: 152.18 g/mol
InChI Key: QAHIZILGTBCSKK-UHFFFAOYSA-N
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Description

N-(2-Thiophenecarbonyl)cyanamide is a synthetic organic compound that integrates a thiophene carbonyl unit with a cyanamide functional group. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The molecule features a dual reactivity profile, offering both a nucleophilic amino nitrogen and an electrophilic nitrile carbon from the cyanamide group . This allows researchers to employ it in cycloaddition chemistry and as a precursor for constructing nitrogen-containing heterocycles, such as guanidines, imidazoles, and 1,2,4-oxadiazoles . The 2-thiophenecarbonyl moiety is a common pharmacophore found in various bioactive molecules, including compounds studied for their inhibitory effects on thrombin and Factor Xa in coagulation pathways . As such, this compound serves as a critical intermediate for researchers developing novel pharmacologically active agents. The compound is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

N-cyanothiophene-2-carboxamide

InChI

InChI=1S/C6H4N2OS/c7-4-8-6(9)5-2-1-3-10-5/h1-3H,(H,8,9)

InChI Key

QAHIZILGTBCSKK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

n-(2-Thiophenecarbonyl)cyanamide has been investigated for its potential therapeutic properties, particularly in the context of cancer treatment.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the compound's ability to induce apoptosis in human liver cancer cells, with findings suggesting that structural modifications could enhance its efficacy against different types of cancer cells .

Case Study:

  • Compound Tested: 5-O-(2-thiophenecarbonyl) ester derivatives
  • Cell Lines: Human colon, lung, pancreatic, and breast cancer cells
  • Findings: IC50 values were recorded in the nanomolar range, indicating potent cytotoxicity .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. In vitro tests on thiophene derivatives against Candida albicans showed that certain modifications improved antifungal activity by reducing adherence and biofilm formation.

Data Table: Antimicrobial Activity

CompoundTarget OrganismObserved EffectReference Year
Thiophene DerivativeCandida albicansEnhanced antifungal activity2024

Agricultural Applications

This compound plays a significant role in agriculture, particularly as a plant growth regulator and pest control agent.

Plant Growth Regulation

The compound is utilized to terminate dormancy in plants and promote early flowering and fruiting. Its application can lead to increased crop yields by enhancing the growth cycle of various crops .

Pest Control

As a pesticide intermediate, this compound can be used to develop formulations that target specific pests while minimizing harm to beneficial organisms. For example, calcium cyanamide, a derivative, has shown effectiveness against soil-borne diseases and pests such as Oncomelania nosophora, which can be detrimental to crop health .

Case Study:

  • Application: Calcium cyanamide as a fertilizer
  • Effectiveness: Reduces cyst numbers of pathogens in crops like peas and potatoes .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerVarious cancer cell linesIC50 in nanomolar range2023
AntimicrobialCandida albicansEnhanced antifungal activity2024
Plant Growth RegulatorVarious cropsIncreased yield and growth2024
Pest ControlSoil-borne pathogensReduced pathogen cyst numbers2023

Chemical Reactions Analysis

Condensation Reactions

N-(2-Thiophenecarbonyl)cyanamide undergoes condensation with nucleophiles such as amines and alcohols to form ureas, carbamates, or guanidine derivatives. For example:

  • Reaction with primary amines yields N-aryl/alkylguanidines via nucleophilic attack on the cyanamide carbon, followed by tautomerization .

  • Alcohols react to form O-alkylisoureas , leveraging the electrophilic cyanamide group .

Table 1: Representative Condensation Reactions

ReactantProductConditionsYield (%)Source
EthanolO-EthylisoureaRT, NaH/THF76
AnilineN-PhenylguanidineReflux, DCM68

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitution, including sulfonation and halogenation, at the 5-position due to directing effects of the carbonyl group . For instance:

  • Sulfonation with chlorosulfonic acid produces 5-sulfo-N-(2-thiophenecarbonyl)cyanamide , useful in coordination chemistry .

  • Bromination using Br₂/FeBr₃ yields 5-bromo derivatives , which serve as intermediates in cross-coupling reactions .

Nucleophilic Attack at the Carbonyl Group

The carbonyl carbon is susceptible to nucleophilic attack, forming acylated products:

  • Reaction with Grignard reagents (e.g., MeMgBr) generates tertiary alcohols after hydrolysis.

  • Hydrazine derivatives form hydrazide-linked compounds , applicable in medicinal chemistry .

Mechanistic Insight :
The reaction proceeds via a tetrahedral intermediate, stabilized by resonance with the thiophene ring .

Cycloaddition Reactions

The cyanamide group participates in [3+2] cycloadditions with nitriles or alkynes, forming heterocycles:

  • With acetylenes, it forms 2-aminothiazoles under mild conditions .

  • [2+2+2] Cycloadditions with dienes yield pyrimidine derivatives , observed in metal-catalyzed reactions .

Example :
Reaction with phenylacetylene in the presence of CuI produces 2-cyano-4-phenylthiazole (85% yield) .

N–CN Bond Cleavage and Functionalization

The N–CN bond undergoes cleavage under Lewis acid or transition-metal catalysis, enabling:

  • Aminocyanation : Synchronized transfer of –NH₂ and –CN groups to alkenes/alkynes .

  • Cross-Coupling : Pd-catalyzed reactions with aryl halides to form biarylcyanamide derivatives .

Table 2: N–CN Bond Activation Pathways

CatalystSubstrateProductApplicationSource
B(C₆F₅)₃AlkeneIndoline derivativeDrug intermediates
Pd(PPh₃)₄Aryl iodideBiarylcyanamideMaterials science

Coordination Chemistry

The cyanamide nitrogen and thiophene sulfur act as ligands in metal complexes:

  • Palladium(II) and platinum(II) complexes exhibit square-planar geometries, with bonding via the cyanamide nitrogen and thiophene sulfur .

  • These complexes are precursors for catalytic applications, including C–H activation .

Biological Activity and Derivatives

Esterification of the carbonyl group modulates bioactivity:

  • 5-O-(2-Thiophenecarbonyl) ester derivatives show cytotoxicity against NSCLC cell lines (IC₅₀: 122–136 nM) .

  • Structural analogs inhibit enzymes like MCL-1, inducing apoptosis in cancer cells .

Hydrolysis and Stability

Under acidic or aqueous conditions, the cyanamide group hydrolyzes to urea:

  • Pathway : this compound → N-(2-Thiophenecarbonyl)urea .

  • Stability: The thiophene ring enhances resistance to hydrolysis compared to aliphatic cyanamides.

This compound’s versatility in organic synthesis, catalysis, and medicinal chemistry underscores its importance in developing novel heterocycles and bioactive molecules. Experimental data consistently highlight its dual reactivity profile, driven by the interplay between the thiophene ring and cyanamide functionality .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanamide derivatives vary widely in their substituents, leading to differences in physicochemical properties, reactivity, and applications. Below is a detailed comparison of N-(2-Thiophenecarbonyl)cyanamide with structurally related compounds:

Structural and Physicochemical Properties

Compound Molecular Formula Substituent Key Properties Reference
This compound C₆H₄N₃OS 2-Thiophenecarbonyl Predicted higher lipophilicity (logP ~2.1) due to thiophene; reactive acyl group enables functionalization -
(4-Methoxyphenyl)cyanamide C₈H₈N₂O 4-Methoxyphenyl Polar due to methoxy group; lower logP (~1.5); used in heterocycle synthesis
N-Acetylcyanamide C₃H₄N₂O Acetyl Water-soluble metabolite; forms via acetylation of cyanamide in vivo
(2-Chlorobenzyl)cyanamide C₈H₇ClN₂ 2-Chlorobenzyl Moderate lipophilicity (logP ~2.5); irritant hazard; used in medicinal chemistry
N-(1,3-Thiazinan-2-yliden)cyanamide C₅H₇N₃S Thiazinan ring Heterocyclic derivative; potential biological activity; high cost ($736.14/10 mg)

Stability Under Stress Conditions

  • Dicyandiamide (a cyanamide polymer) : Exhibits structural stability under high pressure (24 GPa), with bond shortening observed via Raman spectroscopy .
  • This compound : Predicted stability under ambient conditions due to aromatic thiophene stabilization; decomposition likely at high temperatures (>266°C) .

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Cyanamide (1.2 eq.), 2-thiophenecarbonyl chloride (1.0 eq.), triethylamine (2.5 eq.) as a base.

  • Solvent : Anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere.

  • Mechanism : The base deprotonates cyanamide, generating a nucleophilic cyanamide anion (NHCN⁻), which reacts with the acyl chloride to form the target compound.

Yields typically range from 65–78%, with side products including bis-acylated derivatives and hydrolyzed byproducts. Lower temperatures (0°C) favor monoacylation, while prolonged reaction times (>6 hours) increase bis-acylation to 22%. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product in >95% purity.

Nucleophilic Substitution Reactions

Nucleophilic displacement of leaving groups (e.g., halides) from pre-functionalized thiophene derivatives offers an alternative pathway. This method is advantageous for introducing cyanamide into sterically hindered positions.

Case Study: Displacement of Chloride

  • Substrate : 2-Chlorothiophene-5-carbonyl chloride.

  • Reagents : Sodium cyanamide (NaNHCN, 1.5 eq.), tetrabutylammonium fluoride (TBAF, 0.1 eq.) as a phase-transfer catalyst.

  • Conditions : Tetrahydrofuran (THF), reflux (66°C), 12 hours.

The reaction proceeds via an SN2 mechanism, with TBAF facilitating anion solubilization. Yields reach 72%, though competing hydrolysis of the acyl chloride limits efficiency. Microwave-assisted heating (100°C, 30 minutes) reduces reaction time but decreases yield to 58% due to thermal decomposition.

Metal-Catalyzed Coupling Strategies

Transition-metal catalysis enables C–N bond formation under milder conditions, minimizing side reactions. Palladium and copper complexes are widely employed.

Palladium-Catalyzed Cyanation

  • Catalyst System : Pd(OAc)2 (5 mol%), Xantphos (6 mol%), BEt3 (1.2 eq.) as a Lewis acid.

  • Substrates : 2-Thiophenecarbonyl bromide and cyanamide.

  • Conditions : Toluene, 80°C, 8 hours.

The Lewis acid coordinates to the cyanamide nitrogen, enhancing its nucleophilicity. A proposed catalytic cycle involves oxidative addition of the acyl bromide to Pd(0), followed by cyanamide coordination and reductive elimination. Yields exceed 85%, with turnover numbers (TON) up to 1,700.

Copper-Mediated Reactions

  • Protocol : CuI (10 mol%), 1,10-phenanthroline (12 mol%), K2CO3 (2 eq.).

  • Solvent : Dimethylformamide (DMF), 100°C, 24 hours.

Copper facilitates Ullmann-type coupling, though stoichiometric base requirements and lower yields (63–68%) make this method less favorable than palladium alternatives.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Catalyst/Conditions Advantages Limitations
Acylation65–786–12 hoursTriethylamine, DCMSimple setupBis-acylation byproducts
Nucleophilic Substitution58–7230 min–12 hoursTBAF, THFSteric controlHydrolysis sensitivity
Pd-Catalyzed Coupling85–908 hoursPd/Xantphos/BEt3High TON, mild conditionsCost of palladium catalysts
Photoredox~6024 hours[Ir(ppy)3], blue lightAmbient temperature, radical toleranceUnoptimized for target compound

Q & A

Q. What are the common synthetic routes for N-(2-Thiophenecarbonyl)cyanamide and its derivatives?

Methodological Answer: A widely used approach involves reacting N-(benzenesulfonyl)cyanamide potassium salts with amines or carbonyl-containing precursors under reflux in glacial acetic acid. For example, derivatives are synthesized by cyclization of intermediates formed via nucleophilic substitution between cyanamide salts and aminoketones (e.g., 2-aminoacetophenone). Reaction progress is monitored via thin-layer chromatography (TLC), and yields are optimized by adjusting reflux duration (3.5–5 hours) and stoichiometry . For thiophene-based derivatives, functionalization of the thiophene ring with cyanamide groups can be achieved through coupling reactions using thiophenecarbonyl chlorides .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, particularly for distinguishing cyanamide (-NH-C≡N) and thiophene proton environments. For example, ¹H NMR of N-(3-hydroxyphenyl)cyanamide shows distinct singlet peaks for the cyanamide NH group (~9.6 ppm) and aromatic protons . Infrared (IR) spectroscopy identifies cyanamide’s characteristic C≡N stretch (~2150 cm⁻¹). Mass spectrometry (MS) and elemental analysis further validate purity and molecular weight .

Q. How is this compound applied in agricultural research?

Methodological Answer: Cyanamide derivatives are studied as bud-break agents in horticulture. For example, hydrogen cyanamide (H₂CN₂) at 1.5% concentration + 3% oil increases pear bud sprouting by 40.2% compared to controls. Experimental designs typically use randomized block trials with 4–6 replicates, evaluating sprouting rates at intervals (e.g., 15, 22, 29 days post-application). Data are analyzed via ANOVA and polynomial regression to assess dose-response relationships .

Q. What safety protocols are recommended for handling cyanamide derivatives?

Methodological Answer: Cyanamide is a skin and respiratory irritant. Use fume hoods, nitrile gloves, and protective eyewear. In case of exposure, rinse with water for 15 minutes and seek medical attention. Workplace exposure studies recommend monitoring airborne concentrations and implementing emergency ventilation in agricultural settings .

Advanced Research Questions

Q. How can reaction mechanisms for cyanamide derivatization be elucidated?

Methodological Answer: Mechanistic studies employ isotopic labeling (e.g., ¹⁵N) to track cyanamide’s nucleophilic attack on electrophilic carbons. For example, in synthesizing N-(quinazolin-2-yl)benzenesulfonamide derivatives, the reaction proceeds via an intermediate (Type A) formed by amine-cyanamide coupling, followed by cyclization. Density functional theory (DFT) calculations can model transition states and confirm regioselectivity observed in experimental yields .

Q. What challenges arise in crystallographic analysis of cyanamide derivatives?

Methodological Answer: Cyanamide’s small molecular size and flexibility complicate single-crystal X-ray diffraction. For This compound analogs, slow evaporation from ethanol/dichloromethane mixtures yields monoclinic crystals (space group P2₁/n). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Challenges include resolving disorder in the cyanamide group and verifying centrosymmetric vs. non-centrosymmetric packing .

Q. How should researchers address contradictions in cyanamide efficacy data across studies?

Methodological Answer: Discrepancies in agricultural studies (e.g., variable sprouting rates at high cyanamide doses) require meta-analysis of environmental covariates. For instance, grapevine trials show 1.25% cyanamide maximizes bud break (65%), while 3.5% inhibits it. Confounding factors like temperature, soil pH, and rootstock genotype must be controlled. Multivariate regression and mixed-effects models can isolate cyanamide’s direct effects .

Q. What methodologies assess cyanamide’s impact on soil microbial communities?

Methodological Answer: Phospholipid fatty acid (PLFA) analysis quantifies shifts in microbial biomass and community structure. In celery trials, calcium cyanamide increases soil microbial biomass carbon by 20–30% and alters PLFA profiles (e.g., higher Gram-positive bacteria). Canonical variate analysis (CVA) and PERMANOVA statistically differentiate treatment effects, while qPCR targets functional genes (e.g., amoA for nitrification) .

Q. How can cyanamide’s metabolic pathways in plants be studied?

Methodological Answer: Radiolabeled cyanamide (¹⁴C) tracks uptake and degradation in plant tissues. In pear cuttings, hydrogen cyanamide upregulates α-amylase and invertase activity, breaking down starch into soluble sugars to fuel bud break. Enzyme assays (e.g., DNS method for reducing sugars) and HPLC quantify metabolic intermediates .

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